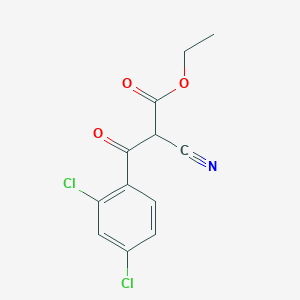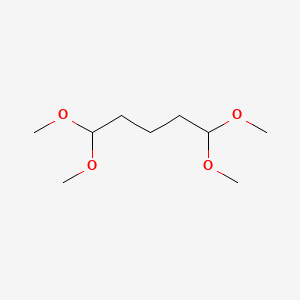
1,1,5,5-Tetramethoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,5,5-Tetramethoxypentane: is an organic compound with the molecular formula C9H20O4 and a molecular weight of 192.25 . . This compound is characterized by its four methoxy groups attached to a pentane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypentane can be synthesized through the acetalization of glutaraldehyde with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaraldehyde with excess methanol and a catalytic amount of an acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Glutaraldehyde+4Methanol→this compound+2Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions: 1,1,5,5-Tetramethoxypentane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaraldehyde and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Glutaraldehyde and methanol.
Oxidation: Glutaric acid or other oxidation products.
Substitution: Various substituted pentane derivatives.
Scientific Research Applications
1,1,5,5-Tetramethoxypentane has several applications in scientific research and industry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1,1,5,5-tetramethoxypentane involves its ability to undergo hydrolysis and release glutaraldehyde, which can then react with various biological molecules. Glutaraldehyde is known to cross-link proteins by forming covalent bonds with amino groups, leading to the stabilization of protein structures. This property is exploited in biological and medical applications, such as tissue fixation and enzyme immobilization .
Comparison with Similar Compounds
- 1,1,3,3-Tetramethoxybutane
- 1,1,6,6-Tetramethoxyhexane
- 1,2,3,4-Tetramethoxybutane
Comparison: 1,1,5,5-Tetramethoxypentane is unique due to its specific pentane backbone and the positioning of the methoxy groups. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
4454-02-8 |
|---|---|
Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1,1,5,5-tetramethoxypentane |
InChI |
InChI=1S/C9H20O4/c1-10-8(11-2)6-5-7-9(12-3)13-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
FHBAGVNIWPLUOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


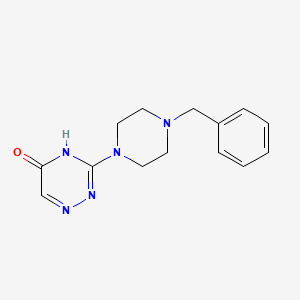
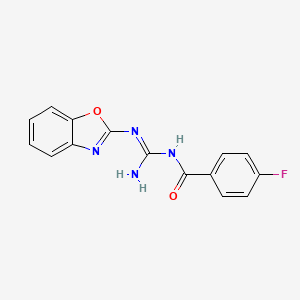
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
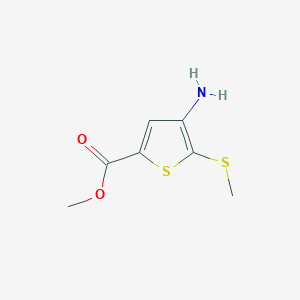
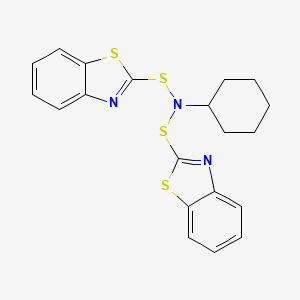
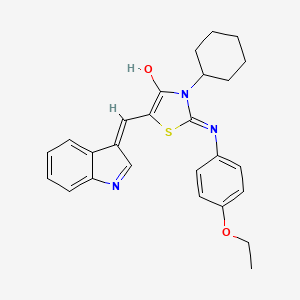
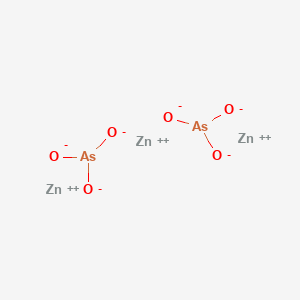
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)


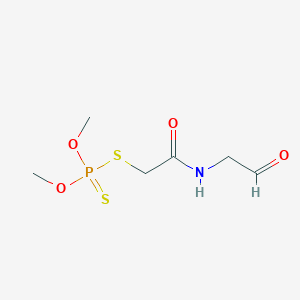
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
